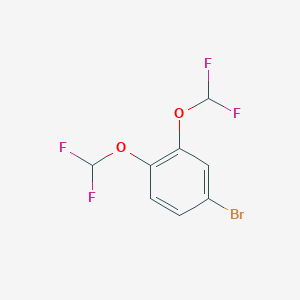

4-Bromo-1,2-bis(difluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-bromo-1,2-bis(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O2/c9-4-1-2-5(14-7(10)11)6(3-4)15-8(12)13/h1-3,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQTZBFTWUMUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-1,2-bis(difluoromethoxy)benzene typically involves the bromination of 1,2-bis(difluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

4-Bromo-1,2-bis(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

4-Bromo-1,2-bis(difluoromethoxy)benzene has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-bis(difluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of the bromine and difluoromethoxy groups influences its reactivity and binding affinity to various enzymes and receptors. The pathways involved in its mechanism of action are studied to understand its potential therapeutic effects and to design more effective derivatives .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 4-Bromo-1,2-bis(difluoromethoxy)benzene and related compounds:

Biological Activity

4-Bromo-1,2-bis(difluoromethoxy)benzene is a compound of growing interest in medicinal chemistry due to its potential biological activities. Its structure includes a bromine atom and two difluoromethoxy groups, which may influence its reactivity and interaction with biological targets.

- Chemical Formula : C8H6BrF4O2

- Molecular Weight : 285.03 g/mol

- CAS Number : 330475-65-5

The presence of the bromine atom and difluoromethoxy groups enhances the compound's lipophilicity and may facilitate its interaction with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy groups can enhance binding affinity through hydrophobic interactions, while the bromine atom may participate in halogen bonding, influencing the compound's pharmacological profile.

Inhibition of Phosphodiesterase (PDE)

One notable biological activity is the inhibition of phosphodiesterase type 4 (PDE4). PDE4 inhibitors are known to improve cognitive function and have potential therapeutic applications in treating psychiatric disorders. Research has shown that compounds similar to this compound can enhance memory consolidation by activating the cAMP response element-binding protein (CREB) pathway .

Case Studies and Research Findings

- Cognitive Enhancement : A study demonstrated that PDE4 inhibitors could significantly improve contextual memory in animal models. This suggests that this compound may have similar cognitive-enhancing effects due to its PDE4 inhibitory activity .

- Antimicrobial Activity : Research on related compounds has shown that brominated aromatic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is attributed to their ability to interfere with bacterial enzyme systems essential for survival .

- Pharmacological Development : The compound has been investigated for its role in drug development pipelines aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders due to its potential effects on cognitive functions .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | PDE4 inhibition, potential antimicrobial | Inhibition of cAMP degradation |

| Rolipram (PDE4 inhibitor) | Cognitive enhancement | PDE inhibition |

| Brominated phenols | Antimicrobial | Disruption of cell membranes |

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1,2-bis(difluoromethoxy)benzene, and how are reaction conditions optimized?

The compound is typically synthesized via bromination of a precursor (e.g., 1,2-bis(difluoromethoxy)benzene) using brominating agents like -bromosuccinimide (NBS) with catalysts such as FeBr₃ or AlBr₃. Optimization involves:

- Catalyst selection : Iron catalysts are cost-effective but may require higher temperatures, while AlBr₃ accelerates reactivity but demands anhydrous conditions .

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency.

- Monitoring : Reaction progress is tracked via TLC or GC-MS to isolate intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization removes byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : -NMR identifies difluoromethoxy group environments, while -NMR resolves aromatic proton splitting patterns.

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (, exact mass 291.93 g/mol) and isotopic signatures from bromine .

- Elemental analysis : Validates purity by matching calculated vs. observed C/H/F/Br ratios.

- X-ray crystallography : Resolves stereoelectronic effects of substituents on benzene ring geometry .

Advanced Research Questions

Q. How do electronic effects of difluoromethoxy and bromine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of difluoromethoxy groups (-OCF₂) deactivates the benzene ring, directing electrophilic substitutions to the para position relative to bromine. Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Steric hindrance from bis(difluoromethoxy) groups may reduce coupling efficiency, necessitating bulky ligands (e.g., SPhos) or elevated temperatures .

Q. What strategies address contradictions in reported yields for nucleophilic aromatic substitutions involving this compound?

Discrepancies arise from:

- Solvent polarity : DMSO enhances nucleophilicity but may deactivate electrophilic intermediates.

- Temperature : Higher temperatures (80–100°C) favor SNAr mechanisms but risk decomposition.

- Additives : Crown ethers (18-crown-6) improve alkali metal nucleophile solubility. A comparative study using controlled conditions (Table 1) is recommended:

| Condition | Yield (%) | Byproducts | Reference |

|---|---|---|---|

| DMF, 80°C, K₂CO₃ | 62 | Dehalogenated | |

| THF, 60°C, CsF | 78 | None observed |

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electron transfer potential. For example, a narrow HOMO-LUMO gap (e.g., 4.5 eV) suggests high reactivity in enzyme inhibition. Molecular docking (AutoDock Vina) simulates binding to targets like β-secretase (BACE1), with binding energies < -8 kcal/mol indicating strong affinity .

Q. What experimental protocols evaluate the environmental persistence of this compound?

- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25°C, monitoring degradation via HPLC. Difluoromethoxy groups resist hydrolysis, but bromine may leach as Br⁻ ions .

- Soil half-life : Incubate with loam soil (20% moisture) under aerobic conditions; LC-MS quantifies residual concentrations over 30 days. Log > 3 suggests bioaccumulation potential .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.